Nelfinavir Sulfone

Descripción general

Descripción

Nelfinavir Sulfone is a metabolite of Nelfinavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nelfinavir Sulfone can be synthesized through the oxidation of Nelfinavir. Common oxidizing agents used in this process include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H2O2) in the presence of a metal catalyst . The reaction typically involves the conversion of the sulfide group in Nelfinavir to a sulfone group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of Nelfinavir to its sulfone derivative. The choice of oxidizing agents and catalysts may vary based on cost, availability, and environmental considerations .

Análisis De Reacciones Químicas

Types of Reactions: Nelfinavir Sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: Reduction of the sulfone group can revert it to a sulfide or sulfoxide.

Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: mCPBA, H2O2 with metal catalysts.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: Further oxidized products.

Reduction: Nelfinavir Sulfoxide, Nelfinavir.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential antiviral activity against other viruses, including SARS-CoV-2.

Industry: Utilized in the development of new drug formulations and therapeutic agents.

Mecanismo De Acción

Nelfinavir Sulfone exerts its effects by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious viral particles. As a result, immature, non-infectious viral particles are produced, thereby reducing the viral load in patients .

Comparación Con Compuestos Similares

Ritonavir: Another protease inhibitor used in combination with other antiretroviral drugs.

Saquinavir: A protease inhibitor with a similar mechanism of action.

Indinavir: Another member of the protease inhibitor class used in HIV treatment.

Uniqueness: Nelfinavir Sulfone is unique due to its specific metabolic pathway and the formation of a sulfone group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other protease inhibitors .

Actividad Biológica

Nelfinavir sulfone, a metabolite of the HIV protease inhibitor nelfinavir, has garnered attention for its biological activity beyond its original use in HIV treatment. This article explores its mechanisms of action, therapeutic implications, and research findings across various studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Protease Inhibition : As a protease inhibitor, this compound interferes with viral replication processes by inhibiting the proteolytic activity necessary for the maturation of viral proteins. This mechanism has been well-documented in studies involving herpes simplex virus (HSV-1), where nelfinavir was shown to inhibit later stages of viral assembly and envelopment .

- Cancer Cell Proliferation Inhibition : Research indicates that nelfinavir and its analogs can inhibit the growth of various cancer cell lines, including those associated with castration-resistant prostate cancer (CRPC) and small-cell lung cancer (SCLC). The inhibition occurs through mechanisms such as blocking regulated intramembrane proteolysis (RIP) and inducing endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells .

- Antiparasitic Activity : Recent studies have identified nelfinavir as an effective agent against Echinococcus multilocularis, a parasitic infection. The compound's action is linked to the inhibition of a specific protease essential for the parasite's survival, suggesting its potential as a novel antiparasitic treatment .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Castration-Resistant Prostate Cancer :

A study demonstrated that nelfinavir inhibits the proliferation of CRPC cells by blocking S2P cleavage activity. This leads to the accumulation of unprocessed transcription factors SREBP-1 and ATF6, ultimately resulting in apoptosis. The study suggests that nelfinavir could be a promising candidate for clinical trials targeting CRPC . -

Small-Cell Lung Cancer :

Another investigation found that nelfinavir effectively inhibited SCLC cell proliferation in vitro, with significant induction of cell death observed at concentrations above 10 μM. The mechanism involved the activation of the unfolded protein response (UPR) and inhibition of mTOR signaling pathways . -

Antiviral Activity Against HSV-1 :

Nelfinavir's antiviral properties were further elucidated in a study where it was shown to block the final stages of HSV-1 replication without affecting earlier steps such as capsid assembly. This highlights its potential utility in treating herpesvirus infections .

Propiedades

IUPAC Name |

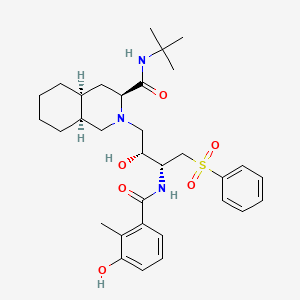

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOHFQEUWGPMO-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858170 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041389-29-0 | |

| Record name | Nelfinavir sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELFINAVIR SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2KT5PA969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.